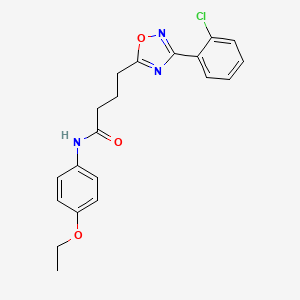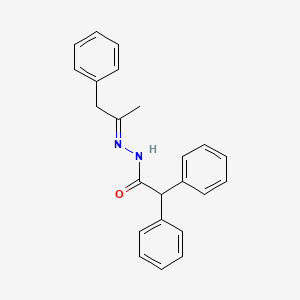
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as DMT, is a chemical compound that has been the subject of scientific research for several decades. The compound is known for its unique biochemical and physiological effects, which have made it a topic of interest for researchers in various fields.
Mechanism of Action
The mechanism of action of DMT is not fully understood. However, it is believed to interact with the serotonin receptors in the brain, which are involved in regulating mood, cognition, and other physiological processes. DMT has been shown to have both agonist and antagonist effects on these receptors, which may contribute to its unique effects.
Biochemical and Physiological Effects:
DMT has been shown to have a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The compound has also been shown to have hallucinogenic properties, which may be related to its effects on the serotonin system.
Advantages and Limitations for Lab Experiments
DMT has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity, which makes it suitable for use in a range of experimental settings. However, there are also limitations to its use, including the potential for adverse effects on research subjects and the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several potential future directions for research on DMT. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of mental health conditions. Another area of focus is the investigation of the compound's mechanism of action, which may provide insights into the underlying causes of these conditions. Additionally, there is interest in exploring the potential use of DMT as a tool for spiritual and psychological exploration.
Synthesis Methods
The synthesis of DMT involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final purification of the product. The synthesis method can vary depending on the specific application and desired purity of the compound.
Scientific Research Applications
DMT has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been studied for its potential use in the treatment of various mental health conditions, including depression, anxiety, and addiction. DMT has also been shown to have neuroprotective and anti-inflammatory effects, which may have implications for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3,5-dimethoxy-N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-8-10-16(11-9-15)22-26-24(31-27-22)20-6-4-5-7-21(20)25-23(28)17-12-18(29-2)14-19(13-17)30-3/h4-14H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTQTPSIIYPFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-2,7-dimethyl-N'-(3,4,5-trimethoxybenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7715157.png)

